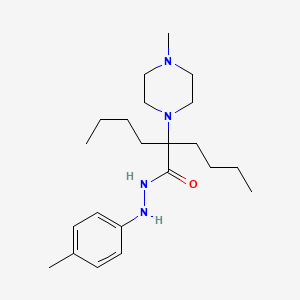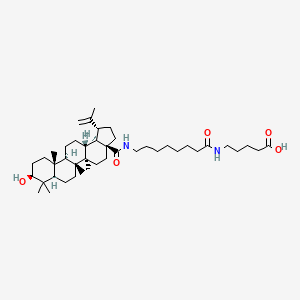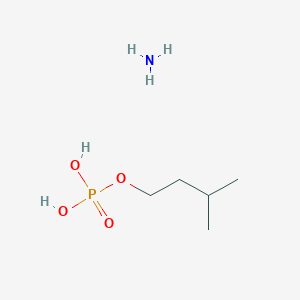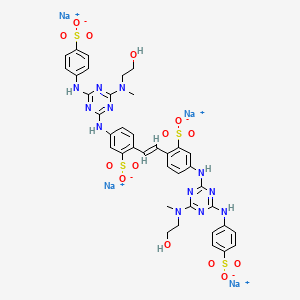
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound that contains a fused ring system incorporating pyrrole, thiophene, and diazepine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone.
Cyclization: The pyrrole derivative undergoes cyclization with a thiophene derivative under specific conditions to form the fused ring system.
Diazepine Ring Formation: The final step involves the formation of the diazepine ring through intramolecular cyclization, often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Cycloaddition: It can participate in cycloaddition reactions to form more complex fused ring systems.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can be compared with other similar compounds such as:
Pyrroloquinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Thienodiazepine Derivatives: These compounds share the thiophene and diazepine rings and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
CAS-Nummer |
136334-12-8 |
|---|---|
Molekularformel |
C16H14N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
9-phenyl-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H14N2S/c1-2-5-12(6-3-1)16-14-7-4-9-18(14)13-8-10-19-15(13)11-17-16/h1-10,16-17H,11H2 |
InChI-Schlüssel |
POJIZNXDINVFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)










